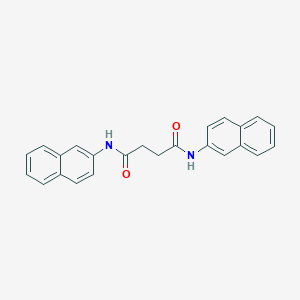
N,N/'-Dinaphthalen-2-ylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-di(naphthalen-2-yl)butanediamide is an organic compound with the molecular formula C24H20N2O2 and a molecular weight of 368.4 g/mol. This compound is characterized by the presence of two naphthalene rings attached to a butanediamide backbone. It is a white crystalline solid that is soluble in most non-polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(naphthalen-2-yl)butanediamide typically involves the reaction of naphthalen-2-amine with butanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N,N’-di(naphthalen-2-yl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(naphthalen-2-yl)butanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthylamines.
Scientific Research Applications
N,N’-di(naphthalen-2-yl)butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-di(naphthalen-2-yl)butanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl-benzamide
- Naphthalen-2-yl-acetamide
- Naphthalen-2-yl-urea
Uniqueness
N,N’-di(naphthalen-2-yl)butanediamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20N2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N,N//'-dinaphthalen-2-ylbutanediamide |
InChI |
InChI=1S/C24H20N2O2/c27-23(25-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(28)26-22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2,(H,25,27)(H,26,28) |
InChI Key |
DLKYNAKMZMKDAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















